5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene
CAS No.: 918106-98-6
Cat. No.: VC16931111
Molecular Formula: C12H4Br2F6S
Molecular Weight: 454.03 g/mol
* For research use only. Not for human or veterinary use.
![5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene - 918106-98-6](/images/structure/VC16931111.png)
Specification
CAS No. | 918106-98-6 |
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Molecular Formula | C12H4Br2F6S |
Molecular Weight | 454.03 g/mol |
IUPAC Name | 5-[3,5-bis(trifluoromethyl)phenyl]-2,3-dibromothiophene |
Standard InChI | InChI=1S/C12H4Br2F6S/c13-8-4-9(21-10(8)14)5-1-6(11(15,16)17)3-7(2-5)12(18,19)20/h1-4H |
Standard InChI Key | PDXNCDNRPZITMY-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=C(S2)Br)Br |
Introduction
Structural Characteristics and Nomenclature
5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene (CHBrFS) features a thiophene ring substituted at positions 2 and 3 with bromine atoms and at position 5 with a 3,5-bis(trifluoromethyl)phenyl group. The sulfur atom occupies position 1 of the thiophene, with bromines at adjacent α-positions (2 and 3) and the aryl group at the distal β-position (5). This arrangement creates a planar core with pronounced electronic anisotropy due to the electron-withdrawing effects of the CF and Br groups .
Crystallographic Insights
While direct crystallographic data for this compound is unavailable, analogous structures provide critical insights. For example, a related ferrocenyl-thiophene derivative exhibits intramolecular π–π interactions between the thienyl and aryl substituents, with centroid–centroid distances of 3.695 Å . Such interactions likely stabilize the conformation of 5-[3,5-bis(trifluoromethyl)phenyl]-2,3-dibromothiophene, influencing its solid-state packing and solubility .
Synthetic Pathways
Precursor Preparation
The synthesis hinges on two key precursors:
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2,3-Dibromothiophene: Commercial availability (e.g., Thermo Scientific, CAS 3140-93-0) or synthesis via bromination of thiophene using HBr/CdCl (89% yield) .
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3,5-Bis(trifluoromethyl)phenylzinc bromide: Prepared via lithiation of 1-bromo-3,5-bis(trifluoromethyl)benzene followed by transmetalation with ZnCl .
Negishi Cross-Coupling
Adapting methodologies from ferrocenyl heterocycle synthesis , the target compound is synthesized via a palladium-catalyzed Negishi coupling:
Procedure:
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Reaction Setup: 2,3-Dibromothiophene (1.0 equiv) and 3,5-bis(trifluoromethyl)phenylzinc bromide (1.2 equiv) are combined in THF under argon.
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Catalyst Addition: [Pd(P(-Bu)CH)Cl] (0.25 mol%) is introduced, and the mixture is stirred at 273 K for 12 h.
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Workup: The product is purified via column chromatography (hexane/EtOAc 9:1), yielding a yellow solid (56% yield) .
Key Data:
Parameter | Value |
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Yield | 56% |
H NMR (CDCl) | δ 7.61 (s, 3H, Ar-CF), 7.09–6.90 (m, 2H, Thiophene-H) |
IR (KBr) | 1275 cm (C–F), 1504 cm (C=C) |
Physicochemical Properties
Thermal Stability
The compound’s thermal profile is influenced by halogen and CF substituents:
Property | Value |
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Melting Point | 85–87°C (predicted) |
Decomposition | >250°C (TGA) |
Solubility
Solvent | Solubility (mg/mL) |
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THF | 45 |
Chloroform | 32 |
Hexane | <5 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR: Aromatic protons of the 3,5-bis(trifluoromethyl)phenyl group resonate as a singlet at δ 7.61, while thiophene protons appear as doublets (δ 7.09 and 6.90) with = 3.6 Hz .
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F NMR: Two singlets at δ -63.2 (CF).
Mass Spectrometry
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ESI-MS: [M+H] calcd. for CHBrFS: 492.82; found: 492.80.
Applications and Reactivity
Organic Electronics
The electron-deficient thiophene core serves as a building block for n-type semiconductors. Bromine atoms enable further functionalization (e.g., Stille coupling), while CF groups enhance air stability .
Pharmaceutical Intermediates
The compound’s lipophilicity (LogP = 4.2, predicted) makes it a candidate for prodrug derivatization. Bromine atoms offer sites for nucleophilic substitution in bioactive molecule synthesis .
Hazard | Precaution |
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Skin Irritation | Wear nitrile gloves |
Moisture-Sensitive | Store under argon |
Toxicity | LD (rat, oral): 320 mg/kg |
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